molecular formula C5H12FN B6155053 4-fluoro-2-methylbutan-2-amine CAS No. 1057856-28-6

4-fluoro-2-methylbutan-2-amine

Cat. No.: B6155053
CAS No.: 1057856-28-6
M. Wt: 105.2
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Description

4-Fluoro-2-methylbutan-2-amine is a fluorinated secondary amine with a branched aliphatic chain. Its molecular formula is C₅H₁₂FN (molecular weight: ~105.15 g/mol). The fluorine atom at the 4-position and the methyl group at the 2-position contribute to its unique physicochemical properties. Fluorination enhances metabolic stability and electronegativity, while the branched structure reduces steric hindrance compared to linear analogs. The compound is available as a hydrochloride salt (This compound hydrochloride), which improves aqueous solubility for pharmaceutical applications .

Properties

CAS No.

1057856-28-6

Molecular Formula

C5H12FN

Molecular Weight

105.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methylbutan-2-amine typically involves the fluorination of 2-methylbutan-2-amine. One common method is the reaction of 2-methylbutan-2-amine with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the fluorination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methylbutan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different fluorinated amines or hydrocarbons.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce different fluorinated amines.

Scientific Research Applications

4-fluoro-2-methylbutan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.

    Medicine: Research into potential pharmaceutical applications, including the development of fluorinated drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methylbutan-2-amine involves its interaction with specific molecular targets. The fluorine atom in the compound can influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 4-fluoro-2-methylbutan-2-amine, enabling comparative analysis:

4-(2,6-Difluorophenyl)butan-2-amine
  • Molecular Formula : C₁₀H₁₃F₂N
  • Molecular Weight : 185.21 g/mol
  • Key Features : Aromatic difluorophenyl group at position 3.
  • Comparison: The difluorophenyl group enhances π-π stacking interactions in receptor binding compared to the aliphatic fluorine in this compound. This compound is often used in neuropharmacological studies targeting monoamine transporters .
4-Phenylbutan-2-amine
  • Molecular Formula : C₁₀H₁₅N
  • Molecular Weight : 149.24 g/mol
  • Key Features : Phenyl substituent at position 4; lacks fluorine.
  • Comparison : The absence of fluorine reduces electronegativity and metabolic stability. This compound is a precursor to amphetamine derivatives and may exhibit central nervous system (CNS) activity .
(4-Fluorophenyl)(phenyl)methylamine
  • Molecular Formula : C₁₈H₂₂FN
  • Molecular Weight : 271.37 g/mol
  • Key Features : Bulky diphenylmethyl group attached to the amine.
  • Comparison : Increased lipophilicity due to aromatic groups alters blood-brain barrier permeability. This structural complexity may limit its use in drug development compared to simpler analogs like this compound .

Physicochemical and Pharmacokinetic Properties

Compound LogP (Predicted) Water Solubility (HCl Salt) Metabolic Stability
This compound 1.2 High Moderate-High
4-(2,6-Difluorophenyl)butan-2-amine 2.8 Low High
4-Phenylbutan-2-amine 1.8 Moderate (without salt) Low
[(4-Fluorophenyl)(phenyl)methyl]... 3.5 Very Low Moderate

Key Observations :

  • Fluorination in this compound balances lipophilicity (LogP = 1.2) and solubility, making it more drug-like than bulkier analogs.
  • The difluorophenyl analog’s high LogP (2.8) limits solubility but improves receptor affinity .

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